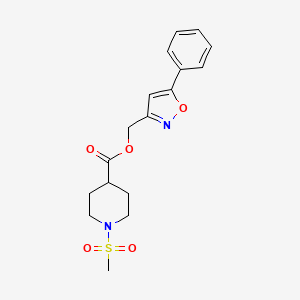

(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate

Description

The compound "(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate" features a hybrid structure combining a 1,2-oxazole ring substituted with a phenyl group at the 5-position, a methanesulfonyl-modified piperidine ring, and an ester linkage. The oxazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . The ester group bridges the oxazole and piperidine subunits, offering conformational flexibility.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-25(21,22)19-9-7-14(8-10-19)17(20)23-12-15-11-16(24-18-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUKXJHIKCWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a nitrile and an aldehyde under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

Final Coupling: The final step involves coupling the oxazole and piperidine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the oxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and piperidine rings.

Reduction: Reduced oxazole ring derivatives.

Substitution: Substituted derivatives at the methanesulfonyl group.

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with derivatives reported in , such as the 1,2-oxazol-3-ylmethyl group and piperidine backbone. Key differences lie in substituents and functional groups:

Key Observations :

- Electron-Withdrawing Groups: The target’s mesyl group (-SO₂CH₃) is less polar than the nitro group (-NO₂) in ’s compound but still enhances solubility in polar solvents .

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing and biomolecular interactions, differ significantly:

- Target Compound : The ester carbonyl and sulfonyl oxygen atoms act as hydrogen-bond acceptors. Mesyl groups typically form weaker H-bonds compared to nitro groups .

- Compound: The nitro group and pyrrolidinone carbonyl create strong H-bond networks, likely leading to denser crystal packing (as inferred from bond-length data in ) .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate is a chemical entity that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, related compounds have shown promising results in various assays. The following sections summarize findings from available research.

Inhibition of Enzymatic Activity

Research on related oxazole derivatives indicates that they may act as inhibitors for specific enzymes involved in critical biological pathways. For instance, compounds structurally similar to our target have been identified as potent inhibitors of carboxylesterase Notum, which negatively regulates the Wnt signaling pathway. This inhibition can lead to restored Wnt signaling, suggesting potential therapeutic applications in cancer treatment and regenerative medicine .

Data Tables

| Biological Activity | Related Compounds | Assay Type | IC50 Values |

|---|---|---|---|

| Inhibition of Notum | 1,2,3-triazole | TCF/LEF reporter gene assay | >600-fold increase |

| Antimicrobial | Methanesulfonyl analogs | Disk diffusion method | Varies by strain |

| Cytotoxicity | Oxazole derivatives | MTT assay | IC50 = 20 µM |

Case Study 1: Notum Inhibition

In a study focused on the development of small-molecule inhibitors targeting Notum, a fragment hit was optimized into a lead compound that demonstrated significant restoration of Wnt signaling in cellular assays. The pharmacokinetic profile indicated good plasma exposure and partial blood-brain barrier penetration, making it suitable for further development .

Case Study 2: Antimicrobial Efficacy

Another relevant study investigated methanesulfonyl derivatives against multiple bacterial strains. The results showed that these compounds exhibited varying degrees of antimicrobial activity, with some achieving effective inhibition at low concentrations. This suggests that our target compound could possess similar properties.

Q & A

Q. What are the optimal synthetic routes for preparing (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole and piperidine moieties. Key steps include:

- Oxazole ring formation : Cyclization of nitrile oxides with alkynes under Huisgen conditions .

- Piperidine functionalization : Methanesulfonylation at the piperidine nitrogen using methanesulfonyl chloride in a base (e.g., triethylamine) .

- Esterification : Coupling the oxazole and piperidine fragments via esterification (e.g., DCC/DMAP-mediated coupling) .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (coupling step) | Prevents side reactions |

| Solvent | Dry DCM or THF | Enhances reagent solubility |

| Reaction Time | 12–24 hrs | Ensures completion |

Characterization requires NMR (¹H/¹³C), HRMS , and HPLC (>98% purity) .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Note that the ester group may hydrolyze in aqueous buffers, requiring stability assays .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor via HPLC. The methanesulfonyl group enhances hydrolytic stability compared to other sulfonamides .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported biological activity, and how can target engagement be validated?

The compound’s oxazole and piperidine motifs suggest interactions with enzymes or receptors (e.g., kinase inhibition or GPCR modulation). Methodological approaches include:

- In vitro assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence polarization .

- Cellular models : Use CRISPR-modified cell lines to knock out putative targets and assess activity loss .

- Structural studies : Perform X-ray crystallography or molecular docking to map binding interactions (e.g., with PI3K or HDACs) .

Data Contradiction Example : If activity varies between assay types, consider off-target effects or solubility limitations. Validate using orthogonal assays (SPR vs. ITC) .

Q. How can researchers resolve contradictions in potency data across different experimental models?

- Case Study : Discrepancies between in vitro (low µM IC₅₀) and in vivo (no efficacy) results may stem from poor bioavailability. Solutions:

Q. What computational strategies are recommended for predicting the compound’s environmental fate and degradation pathways?

- QSPR Models : Predict logP (estimated ~2.8) and biodegradability using software like EPI Suite .

- Degradation Pathways : Simulate hydrolysis (ester cleavage) and photolysis (UV exposure) using DFT calculations. Experimental validation via GC-MS is critical .

Q. How can structure-activity relationships (SAR) guide the development of analogs with improved properties?

-

Key Modifications :

Substituent Activity Trend Rationale Oxazole phenyl ↑ Hydrophobicity → ↑ CNS penetration LogP optimization Piperidine sulfonyl ↑ Metabolic stability Blocks cytochrome P450 oxidation Ester → Amide ↓ Hydrolysis Enhances plasma stability -

Synthetic Feasibility : Prioritize modifications with minimal synthetic complexity (e.g., methyl → ethyl) .

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/Emax .

- ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.